Product packaging for Cabotegravir O-β-D-Glucuronide(Cat. No.:)

Cabotegravir O-β-D-Glucuronide

Cat. No.: B1156852
M. Wt: 581.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cabotegravir O-β-D-Glucuronide is a primary metabolite of Cabotegravir, a long-acting HIV-1 integrase strand transfer inhibitor (INSTI) used for the treatment and prevention of HIV/AIDS . This compound is formed in the body predominantly via direct glucuronidation of the parent drug, a metabolic process primarily mediated by the hepatic enzymes UDP-glucuronosyltransferase (UGT) 1A1 and, to a lesser extent, UGT1A9 . This glucuronidated metabolite is a critical analyte in pharmacokinetic studies and therapeutic drug monitoring (TDM) for Cabotegravir . Understanding its formation and disposition is essential for investigating potential drug-drug interactions, as co-administration of Cabotegravir with strong UGT1A1 inducers (e.g., rifampicin) can significantly reduce systemic exposure to the active drug, impacting its efficacy . Mechanistic studies have revealed that hepatically formed this compound undergoes significant biliary excretion mediated by MRP2 and sinusoidal excretion into the blood via MRP3 and MRP4 transporters . Despite being a major metabolite recovered in human urine (accounting for approximately 27% of an oral dose of Cabotegravir), it demonstrates negligible systemic exposure in circulation due to efficient renal clearance . This clearance involves uptake into the proximal tubule by OAT3 and subsequent secretion into urine by MRP2 and MRP4 . As a high-purity analytical reference standard, this compound is indispensable for researchers developing and validating multiplex UHPLC-MS/MS bioassays for the simultaneous quantification of antiretroviral drugs and their metabolites in biological matrices such as plasma . It serves as a vital tool for elucidating the complex transport mechanisms involved in metabolite disposition and for ensuring the accuracy and reliability of bioanalytical data in both clinical and non-clinical research settings. Intended Use: This product is intended for use as an analytical standard in a laboratory research setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for any form of human or veterinary diagnostic, therapeutic, or clinical application, nor for in vitro diagnostic procedures.

Properties

Molecular Formula

C₂₅H₂₅F₂N₃O₁₁

Molecular Weight

581.48

Origin of Product

United States

Enzymatic Formation and Biosynthesis of Cabotegravir O β D Glucuronide

Identification of Key UGT Isoforms Mediating Cabotegravir (B606451) Glucuronidation

In vitro studies have consistently identified UGT1A1 as the principal enzyme responsible for the metabolism of cabotegravir, with a secondary, less significant contribution from UGT1A9. nih.govnih.govnih.govnih.gov Reaction phenotyping experiments using recombinant UGTs confirmed that rUGT1A9 and rUGT1A1 catalyzed the glucuronidation of cabotegravir at the highest rates. nih.gov

While UGT1A1 and UGT1A9 are established as the main catalysts for cabotegravir glucuronidation, research into the involvement of other UGT isoforms is limited. nih.govnih.gov In studies examining extrahepatic metabolism, the specific enzymes that catalyze cabotegravir glucuronidation in the kidney and intestine could not be definitively identified. nih.govresearchgate.net This suggests that while other isoforms may be involved, particularly in tissues outside the liver, their specific identities and contributions have not been unequivocally characterized. nih.gov

Quantitative Enzymatic Kinetics of Glucuronidation

The kinetics of Cabotegravir O-β-D-Glucuronide formation have been characterized in various in vitro systems to understand the efficiency and capacity of this metabolic pathway.

Kinetic studies using human liver, kidney, and intestinal microsomes have shown that cabotegravir is a relatively low-affinity substrate for UGT enzymes, which is reflected by high apparent Michaelis-Menten constant (K_m) values ranging from 167 to 560 µM. nih.gov In human intestinal microsomes (HIMs), saturation was difficult to achieve, suggesting a low-affinity, high-capacity elimination pathway, which made the estimation of K_m and maximum velocity (V_max) values unreliable. nih.gov

Kinetic parameters were also determined in human embryonic kidney (HEK293) cells engineered to express individual UGT isoforms. These experiments yielded different K_m values compared to those from tissue microsomes, with a K_m of 55 µM in UGT1A1-expressing cells and 163 µM in UGT1A9-expressing cells. nih.gov The discrepancy between kinetics in recombinant systems and human liver microsomes (HLMs), where the K_m was observed to be 350 µM, highlights the complexities of extrapolating data from single-enzyme systems to whole-tissue preparations. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Cabotegravir Glucuronidation in Human Microsomal Preparations

In Vitro SystemK_m (µM)V_max (pmol/min/mg protein)
Human Liver Microsomes (HLMs)350340
Human Kidney Microsomes (HKMs)560380
Human Intestine Microsomes (HIMs)>6000 (unreliable)Not Determined

Data sourced from a study on the mechanistic assessment of extrahepatic contributions to glucuronidation. nih.gov

Table 2: In Vitro Intrinsic Clearance (CL_int) for Cabotegravir Glucuronidation

Subcellular FractionCL_int (µL/min/mg protein)
Human Liver Microsomes (HLMs)1.0
Human Kidney Microsomes (HKMs)0.7
Human Intestine Microsomes (HIMs)Not Determined

Data sourced from a study characterizing the kinetics of integrase strand transfer inhibitor glucuronidation. nih.gov

Tissue-Specific Glucuronidation Activity

The formation of this compound is predominantly a hepatic process, with estimates suggesting that over 95% of cabotegravir glucuronidation occurs in the liver. nih.gov The contributions from intestinal and renal tissues are considered minimal in comparison. nih.gov

Hepatic Microsomal Glucuronidation Capacity

The liver is the principal site of cabotegravir glucuronidation. nih.gov In vitro studies using human liver microsomes (HLMs) have demonstrated a significant capacity for the formation of this compound. The primary enzyme responsible for this metabolic process in the liver is UGT1A1, with a minor contribution from UGT1A9. nih.govnih.gov

Kinetic studies in HLMs have shown that cabotegravir is a relatively low-affinity substrate for UGT enzymes, which is indicated by high Michaelis-Menten constant (Km) values. nih.gov This suggests that higher concentrations of the drug are required to saturate the enzymes. Despite the lower affinity, the liver exhibits a substantial capacity for glucuronidation. nih.gov The intrinsic clearance (Clint) of cabotegravir glucuronidation has been found to be most efficient in HLMs when compared to intestinal microsomes. nih.gov

Table 1: Kinetic Parameters for Cabotegravir Glucuronidation in Human Liver Microsomes (HLMs)
ParameterValueReference
Km (µM)350 nih.gov
Vmax (pmol/min/mg protein)113 nih.gov
Clint (µL/min/mg protein)0.3 nih.gov

Extrahepatic Glucuronidation in Renal and Intestinal Microsomes

In addition to the liver, the kidneys and intestines also contribute to the glucuronidation of cabotegravir, albeit to different extents. nih.govnih.gov Studies using human kidney microsomes (HKMs) have shown that the kidneys have a significant capacity for cabotegravir glucuronidation, nearly equivalent to that of the liver. nih.gov The intrinsic clearance of this compound formation in HKMs is comparable to that in HLMs. nih.gov

Table 2: Kinetic Parameters for Cabotegravir Glucuronidation in Human Kidney and Intestinal Microsomes
Microsome SourceKm (µM)Vmax (pmol/min/mg protein)Clint (µL/min/mg protein)Reference
Human Kidney Microsomes (HKMs)5601670.3 nih.gov
Human Intestinal Microsomes (HIMs)>6000 (unreliable estimate)Not DeterminedNot Determined nih.gov

Factors Modulating UGT Activity and Cabotegravir Glucuronidation In Vitro

Effects of Co-factors (e.g., UDP-Glucuronic Acid)

The enzymatic reaction of glucuronidation is dependent on the presence of the co-factor UDP-glucuronic acid (UDPGA). xenotech.com In in vitro assays designed to measure the kinetics of this compound formation, UDPGA is a critical component that initiates the reaction. nih.gov Typically, these experiments are conducted using a saturating concentration of UDPGA (e.g., 2 mM) to ensure that the availability of the co-factor does not become a rate-limiting step in the reaction. nih.gov This allows for the accurate determination of the kinetic parameters (Km and Vmax) of the UGT enzymes for the cabotegravir substrate. The UDP formed as a co-product of the glucuronidation reaction can act as a competitive inhibitor for the binding of UDPGA, which can be a consideration in the design of in vitro kinetic studies. xenotech.com

Enzyme Induction and Inhibition Studies in In Vitro Models

In vitro studies have been conducted to evaluate the potential of cabotegravir to act as either an inhibitor or an inducer of UGT enzymes. The results from these studies indicate that at clinically relevant concentrations, cabotegravir does not significantly inhibit or induce the activity of UGT enzymes. nih.govnih.govnih.gov This suggests that cabotegravir has a low propensity to cause clinically significant drug-drug interactions through the modulation of UGT-mediated metabolic pathways. nih.govnih.gov

However, the glucuronidation of cabotegravir can be affected by potent inducers of UGT enzymes. For instance, co-administration with strong UGT inducers such as rifampin and carbamazepine (B1668303) should be avoided as they can significantly increase the metabolism of cabotegravir, leading to subtherapeutic plasma concentrations. elsevierpure.com This indicates that while cabotegravir itself does not modulate UGT activity, its own metabolism is susceptible to modulation by other compounds.

Analytical Methodologies for Cabotegravir O β D Glucuronide

Chromatographic Separation Techniques

Effective separation of Cabotegravir (B606451) O-β-D-glucuronide from its parent compound and other endogenous matrix components is fundamental for accurate quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC systems are frequently utilized for the analysis of cabotegravir and its metabolites due to their ability to provide rapid and high-resolution separations. In a validated multiplex assay designed for the simultaneous determination of several antiretroviral drugs, a UHPLC system coupled with tandem mass spectrometry (MS/MS) successfully separated Cabotegravir O-β-D-glucuronide from the parent drug, cabotegravir. nih.gov The retention time for the glucuronide metabolite was recorded at 0.83 minutes, which was distinctly different from the 1.74-minute retention time of cabotegravir, demonstrating adequate analytical separation. nih.gov The entire chromatographic run for multiple analytes was completed in under three minutes, highlighting the efficiency of UHPLC-based methods. nih.govijprajournal.com

While specific parameters for the glucuronide analysis are consolidated from various related methods, the typical setup involves advanced column chemistries and mobile phases designed for optimal resolution, as shown in the table below.

ParameterTypical Specification
System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Acquity UPLC BEH Phenyl, 1.7 µm, 150 mm × 2.1 mm nih.govresearchgate.net
Mobile Phase A Aqueous solution with acid modifier (e.g., 0.1% Formic Acid) ijprajournal.com
Mobile Phase B Organic solvent (e.g., Acetonitrile or Methanol) nih.gov
Elution Mode Gradient
Flow Rate ~0.3 - 0.5 mL/min ijprajournal.comnih.gov
Run Time < 3 minutes nih.gov

This table represents typical conditions used in UHPLC methods for cabotegravir and related compounds; specific conditions may be optimized for the glucuronide metabolite.

Reversed-Phase Chromatography Considerations

The analysis of this compound is conducted using reversed-phase chromatography, a technique well-suited for separating moderately polar compounds. nih.govijprajournal.com A critical consideration in this context is the prevention of analytical interference between the metabolite and the parent drug. nih.gov

It is crucial to achieve baseline separation between this compound and cabotegravir. Failure to do so can lead to a phenomenon known as in-source dissociation, where the glucuronide moiety cleaves from the metabolite within the mass spectrometer's ion source. This process can artificially inflate the measured concentration of the parent drug, cabotegravir, leading to erroneous pharmacokinetic data. nih.gov The development of a robust UHPLC method with distinct retention times (0.83 min for the glucuronide vs. 1.74 min for the parent drug) effectively mitigates this risk. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly tandem mass spectrometry, provides the necessary sensitivity and selectivity for the definitive detection and quantification of this compound in complex biological matrices like plasma.

Tandem Mass Spectrometry (MS/MS) Approaches

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays of drugs and their metabolites. nih.govnih.gov For this compound, a triple quadrupole mass spectrometer is typically used. The instrument is operated in a mode that involves selecting a specific precursor ion (the ionized metabolite) and then fragmenting it to produce a characteristic product ion. This process provides two levels of mass-based specificity, significantly reducing background noise and enhancing detection sensitivity. The optimal parameters for this process, such as collision energy, are determined by infusing a pure standard of the metabolite directly into the mass spectrometer. nih.gov

Selected Reaction Monitoring (SRM) Transitions for Metabolite Detection

Quantification is achieved using Selected Reaction Monitoring (SRM), where the mass spectrometer is programmed to detect one or more specific precursor-to-product ion transitions. For this compound, the precursor ion corresponds to the protonated molecule [M+H]⁺. This ion has a mass-to-charge ratio (m/z) of approximately 582, which is the sum of the parent drug's molecular weight and the glucuronic acid moiety. Upon fragmentation, the most common and stable product ion is formed by the loss of the glucuronide group, resulting in the parent cabotegravir molecule with an m/z of 406. This specific transition is monitored for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound582406Positive

This SRM transition provides high selectivity for the detection of the glucuronide metabolite, ensuring that the analytical signal is directly attributable to the compound of interest.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are powerful tools for comprehensive metabolite identification and profiling. They provide highly accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites. However, the existing scientific literature on the analysis of cabotegravir metabolites primarily focuses on targeted quantification using tandem mass spectrometry (MS/MS) with triple quadrupole instruments. While HRMS is a standard technique in drug metabolism studies for identifying potential metabolites, specific applications detailing its use for the broader profiling of this compound are not extensively reported in the available research. The focus has remained on the validation of robust quantitative assays for this known, major metabolite.

Sample Preparation Strategies for Biological Matrices (Preclinical Research Focus)

Effective sample preparation is critical for removing interfering substances from complex biological matrices, thereby enhancing the accuracy and sensitivity of subsequent analyses. In the context of preclinical research involving this compound, the primary goal is to isolate the analyte from plasma, tissue homogenates, and other biological fluids.

Protein precipitation (PPT) is a widely adopted technique in bioanalytical workflows for its simplicity, speed, and efficiency in removing proteins from plasma and serum samples. nih.govactapharmsci.com This method typically involves the addition of a water-miscible organic solvent, such as acetonitrile, to the biological sample. ijprajournal.com The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution. Following centrifugation, the clear supernatant containing the analyte of interest, including Cabotegravir and its glucuronide metabolite, can be directly injected into the analytical system. nih.gov This one-step process is highly amenable to high-throughput preclinical studies. ijprajournal.com

Liquid-liquid extraction (LLE) serves as an alternative or supplementary sample cleanup technique. LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. While potentially more selective than PPT, LLE can be more time-consuming. The choice between PPT and LLE depends on the specific requirements of the assay, including the nature of the biological matrix and the desired level of cleanliness. For many applications, protein precipitation provides a favorable balance of recovery and efficiency, with studies showing recovery rates exceeding 90%. actapharmsci.com

To ensure the highest degree of accuracy and precision in quantification by mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are indispensable. nih.govresearcher.life For the analysis of Cabotegravir and its metabolites, a SIL-IS such as [¹³C, ²H₅]‐cabotegravir is often utilized. nih.govnih.gov

An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). This structural similarity ensures that the SIL-IS and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. researcher.life By adding a known concentration of the SIL-IS to the samples at the beginning of the workflow, it co-elutes with the analyte and experiences the same variations, including extraction inefficiencies and matrix-induced ionization suppression or enhancement. The mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference. By calculating the ratio of the analyte's response to the SIL-IS's response, any experimental variations are effectively normalized, leading to highly reliable and reproducible quantification. researcher.life

Method Validation for Bioanalytical Applications in Preclinical Research

The validation of bioanalytical methods is a mandatory process to ensure that the assay is reliable and reproducible for its intended purpose. This involves assessing several key performance characteristics according to international guidelines.

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. The method is considered linear if the response is directly proportional to the concentration. This is typically evaluated by analyzing calibration standards at several concentration levels and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. neliti.comresearchgate.net

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Intra-assay precision (repeatability) is assessed within a single analytical run, while inter-assay precision (intermediate precision) is evaluated across different runs on different days. nih.govimpactfactor.org

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often determined by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percentage of recovery or the deviation from the nominal value. nih.govimpactfactor.org

The table below summarizes typical validation parameters from bioanalytical methods developed for the parent compound, Cabotegravir, which are representative of the requirements for its metabolites.

ParameterReported Value/RangeReference
Linearity Range25 to 10,000 ng/mL nih.gov
Linearity Range400 to 16,000 ng/mL researchgate.net
Linearity Range2.5 to 15 µg/mL researchgate.net
Correlation Coefficient (R²)>0.999 researchgate.net
Intra-assay Precision (%RSD)4.70% to 10.7% nih.gov
Inter-assay Precision (%RSD)2.54% to 5.21% impactfactor.org
Inter-assay Precision (%RSD)4.93% to 10.8% nih.gov
Accuracy (Trueness)94.7% to 107.5% nih.govnih.gov
Accuracy (Recovery)94.27% to 102.85% researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. researchgate.net

The Limit of Quantification (LOQ) , specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. researchgate.net This is a critical parameter in preclinical studies, as metabolite concentrations can often be very low. For instance, a validated LC-MS method for Cabotegravir in preclinical tissue samples reported a LLOQ of 0.05 ng/sample. nih.gov

The table below provides examples of LOD and LOQ values from validated methods for Cabotegravir.

ParameterAnalyteReported ValueReference
LODCabotegravir0.06 µg/mL ijprajournal.com
LOQCabotegravir0.19 µg/mL ijprajournal.com
LODCabotegravir0.25 µg/mL researchgate.net
LOQCabotegravir0.825 µg/mL researchgate.net

Structural Elucidation Techniques for O-β-D-Glucuronides

Beyond quantification, the unambiguous identification and structural confirmation of metabolites are essential. For O-β-D-glucuronides, this involves confirming the identity of the parent aglycone and determining the specific site of glucuronic acid conjugation.

Tandem mass spectrometry (MS/MS) is a powerful and practical tool for structural elucidation. mdpi.com It provides information on the molecular weight of the metabolite and generates characteristic fragment ions that can help identify the core structure and the glucuronide moiety. The fragmentation pattern of this compound would be compared to that of the parent drug to confirm its identity.

Enzymatic hydrolysis using β-glucuronidase is a common technique to confirm a glucuronide conjugate. sigmaaldrich.com This enzyme specifically cleaves the β-glucuronidic bond, releasing the parent aglycone (Cabotegravir) and glucuronic acid. The subsequent detection of Cabotegravir via a chromatographic method provides strong evidence for the initial presence of its glucuronide conjugate. sigmaaldrich.com

For definitive structural confirmation, particularly for determining the exact position of glucuronidation (regioselectivity), more advanced techniques may be employed. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most conclusive structural data, although it is often limited by the need for relatively high sample concentrations and purity. mdpi.com Chemical derivatization strategies, performed either before or after the glucuronidation reaction, can also be used in conjunction with MS/MS analysis to pinpoint the site of conjugation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural analysis of this compound. It provides detailed information about the chemical environment of individual atoms, allowing for the determination of the anomeric configuration (α or β) of the glucuronic acid and confirmation of the O-glycosidic linkage.

The key to this determination lies in the analysis of the chemical shifts and coupling constants of the protons and carbons within the glucuronide moiety, particularly the anomeric proton (H-1') and anomeric carbon (C-1'). creative-proteomics.comnih.gov The β-configuration is characterized by a specific spatial arrangement that results in distinct NMR signals compared to the α-anomer.

In ¹H NMR spectroscopy, the anomeric proton of a β-glucuronide typically appears as a doublet with a relatively large coupling constant (³J(H₁,H₂)) of approximately 7–9 Hz. unimo.it This large value is indicative of a trans-diaxial relationship between the anomeric proton (H-1') and the adjacent proton (H-2'), which is characteristic of the β-anomer in its preferred chair conformation. unimo.it Conversely, an α-anomer would exhibit a smaller coupling constant, typically in the range of 2–4 Hz, due to an equatorial-axial proton relationship. unimo.it The chemical shift of the β-anomeric proton is also generally found further upfield (around 4.5 ppm) compared to its α-counterpart (around 5.1 ppm). creative-proteomics.commagritek.com

¹³C NMR spectroscopy provides complementary and confirmatory data. The chemical shift of the anomeric carbon (C-1') is highly sensitive to its stereochemistry. For O-β-D-glucuronides, the C-1' signal typically resonates in the range of 103–105 ppm. unimo.it This is generally downfield from the C-1' signal of an α-anomer, which is expected to appear around 97–101 ppm. unimo.it Analysis of the full ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR experiments (like COSY, HSQC, and HMBC), allows for the complete assignment of all signals and confirms the linkage of the glucuronide to the hydroxyl group on the Cabotegravir core.

Table 1: Typical NMR Data for Anomeric Configuration Determination of Glucuronides
NMR ParameterAnomeric ConfigurationTypical Value / RangeStructural Rationale
¹H Chemical Shift (δ) of Anomeric Proton (H-1')α-anomer~5.1 - 5.9 ppmEquatorial proton, generally more deshielded
β-anomer~4.5 - 5.5 ppmAxial proton, generally more shielded
¹H-¹H Coupling Constant (³J(H₁,H₂))α-anomer2 - 4 HzEquatorial-Axial coupling
β-anomer7 - 9 HzAxial-Axial (diaxial) coupling
¹³C Chemical Shift (δ) of Anomeric Carbon (C-1')α-anomer~97 - 101 ppmAnomeric effect leads to greater shielding
β-anomer~103 - 105 ppmGenerally less shielded than the α-anomer

Mass Spectrometry Fragmentation Pattern Analysis for Glucuronide Moiety Identification

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS) and operated in tandem mode (MS/MS), is a cornerstone for the detection and identification of drug metabolites. For this compound, MS/MS analysis provides unequivocal evidence of glucuronidation through a highly characteristic fragmentation pattern.

The most definitive fragmentation pathway for O-glucuronides under collision-induced dissociation (CID) is the neutral loss of the entire glucuronic acid moiety. nih.gov This results in a product ion corresponding to the original aglycone (Cabotegravir). The mass of the neutral loss is approximately 176.0321 Da, which corresponds to the molecular formula of anhydrous glucuronic acid (C₆H₈O₆). nih.govnih.govresearchgate.net This specific mass loss is a hallmark of glucuronide conjugates and is often used in "neutral loss scanning" experiments to selectively screen for this class of metabolites in complex biological samples. nih.govresearchgate.net

In addition to the neutral loss of the glucuronic acid, fragmentation can also occur within the sugar ring itself, yielding characteristic product ions. In negative ion mode, common fragment ions include those at m/z 175 (deprotonated glucuronic acid, [C₆H₇O₆]⁻) and m/z 113 ([C₄H₅O₄]⁻), which arises from a cross-ring cleavage. nih.gov The observation of these specific fragment ions, in conjunction with the neutral loss of 176 Da, provides compelling evidence for the presence of a glucuronide conjugate.

Table 2: Characteristic Mass Spectrometry Fragments for Glucuronide Identification
Fragmentation EventIonization ModeMass (m/z) or Neutral Loss (Da)Description
Neutral Loss of Glucuronic AcidPositive / Negative176.0321 DaLoss of the C₆H₈O₆ moiety, yielding the aglycone [Cabotegravir+H]⁺ or [Cabotegravir-H]⁻
Deprotonated Glucuronic AcidNegative175.0243Fragment ion corresponding to the glucuronide moiety itself, [M-H]⁻
Cross-ring Cleavage FragmentNegative113.0239Characteristic fragment from the cleavage of the glucuronic acid ring

Comparison with Synthetically Derived Standards

While spectroscopic data from NMR and MS provide strong evidence for the structure of a metabolite, the unequivocal confirmation of this compound requires direct comparison with an authentic, synthetically derived reference standard. nih.govnih.gov Chemical synthesis provides a pure source of the specific isomer (the O-β-D-glucuronide) in sufficient quantities for use as a standard. hyphadiscovery.com

The use of a synthetic standard allows for the direct comparison of key analytical properties between the metabolite detected in a biological sample and the certified reference material. This comparative analysis typically involves:

Chromatographic Co-elution: In LC-MS analysis, the biological sample is spiked with the synthetic standard. The metabolite and the standard must elute at the exact same retention time under identical chromatographic conditions.

MS/MS Spectral Matching: The MS/MS fragmentation pattern of the metabolite must be identical to that of the synthetic standard, acquired on the same instrument under the same conditions. This includes matching the m/z values and relative intensities of all major fragment ions.

NMR Spectral Matching: If the metabolite can be isolated in sufficient quantity and purity, its NMR spectrum must be superimposable with that of the synthetic standard.

This multi-point comparison provides the highest level of confidence in structural assignment and is considered the gold standard for metabolite identification in drug metabolism studies. nih.gov Commercially available reference standards for Cabotegravir and its glucuronide metabolite facilitate this crucial confirmation step in analytical workflows. cymitquimica.comlgcstandards.commedchemexpress.comschd-shimadzu.com

Preclinical Disposition and Metabolite Behavior

Metabolic Stability of Cabotegravir (B606451) O-β-D-Glucuronide in In Vitro Systems

The stability of a metabolite is a critical factor in determining its pharmacokinetic profile and potential for accumulation. Cabotegravir is metabolized to form a direct ether glucuronide, a conjugation that significantly influences its subsequent disposition. nih.gov

In vitro studies using human liver microsomes have been pivotal in characterizing the formation of Cabotegravir O-β-D-glucuronide. These experiments demonstrate that cabotegravir is a substrate for the UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and, to a lesser extent, UGT1A9. nih.gov These enzymes catalyze the transfer of glucuronic acid to cabotegravir, forming the O-linked ether glucuronide. nih.govnih.gov

The intrinsic clearance values for the formation of this glucuronide (referred to as M1) by recombinant UGT1A1 and UGT1A9 are low, at 4.5 and 2.2 µL/min/mg, respectively. researchgate.net This suggests that cabotegravir is a low extraction-ratio drug. researchgate.net The formation of the glucuronide occurs predominantly in the liver, with minimal contributions from intestinal or renal tissues. nih.govresearchgate.net While these studies focus on the formation of the metabolite, the chemical nature of the ether linkage in this compound confers significant stability compared to other types of glucuronides, such as acyl glucuronides. Ether linkages are generally resistant to spontaneous cleavage in typical biological buffers used for in vitro experiments.

A key characteristic of the stability of this compound is its structure as an ether glucuronide. This is distinct from acyl glucuronides, which are metabolites of carboxylic acid-containing drugs. nih.gov Acyl glucuronides are known to be chemically reactive and can undergo intramolecular rearrangement through a process called acyl migration, where the acyl group moves from the 1-β position to other positions on the glucuronic acid moiety. nih.govnih.gov This isomerization can lead to the formation of reactive species that covalently bind to proteins. nih.gov

Since this compound is an ether glucuronide, the process of acyl migration is not applicable. The linkage between cabotegravir and the glucuronic acid is an oxygen-carbon bond that is not prone to such intramolecular rearrangement.

Hydrolysis, the cleavage of the glucuronide back to the parent drug, is another metabolic consideration. This reaction is typically mediated by β-glucuronidase enzymes. While the metabolite is found in bile, it has been suggested that it could be hydrolyzed back to cabotegravir in the gut lumen, likely by bacterial β-glucuronidases, contributing to the portion of the unchanged drug found in feces. wikipedia.org However, in the context of hepatic and systemic disposition, the metabolite is efficiently transported and excreted, limiting its exposure to hydrolytic enzymes. nih.gov

In Vitro and Non-Human In Vivo Metabolite Profiling

Metabolite profiling in preclinical animal models is essential to understand the biotransformation of a drug candidate and to ensure that the metabolites formed are similar to those in humans.

Studies involving the administration of radiolabeled [14C]cabotegravir to mice, rats, and monkeys have consistently identified this compound (M1) as the primary metabolite. nih.govdrugbank.com Following administration, while the parent drug, cabotegravir, is the major component circulating in plasma, its glucuronide conjugate is the predominant component found in urine and is also present in bile. nih.gov This metabolic pathway is analogous to that of other integrase inhibitors, such as dolutegravir, where the formation of an ether glucuronide is also the primary route of metabolism in rats and monkeys. nih.gov

A significant finding from preclinical studies is the consistency of the metabolic profile across different species. The primary biotransformation pathway for cabotegravir in mouse, rat, and monkey is direct O-glucuronidation, yielding this compound as the major metabolite. nih.gov This profile is qualitatively the same as that observed in humans, making these preclinical species suitable models for studying the disposition of cabotegravir and its main metabolite. nih.govdrugbank.com

Table 1: Identification of this compound (M1) as a Primary Metabolite in Preclinical Species
Preclinical SpeciesMatrixFindingReference
MouseUrine, BilePrimary metabolite identified as the glucuronic acid conjugate (M1). nih.gov
RatUrine, BilePrimary metabolite identified as the glucuronic acid conjugate (M1). nih.gov
MonkeyUrine, BilePrimary metabolite identified as the glucuronic acid conjugate (M1). nih.gov

Transport Mechanisms of this compound

Despite being formed in the liver and representing a major excretory product in urine, this compound is found at negligible levels in systemic circulation. nih.gov This phenomenon is explained by a highly efficient and coordinated network of uptake and efflux transporters in the liver and kidneys that control the metabolite's disposition. nih.govresearchgate.net

In the liver, after its formation via UGT1A1/1A9, the glucuronide is actively excreted from hepatocytes. Biliary excretion into the bile canaliculi is mediated by the multidrug resistance-associated protein 2 (MRP2). nih.gov Simultaneously, it is transported across the basolateral membrane into the sinusoidal blood, a process predominantly handled by MRP3 and to a lesser extent by MRP4. nih.govresearchgate.net

Once in the circulation, the metabolite is rapidly cleared by the kidneys. It can be taken back up into hepatocytes from the blood by organic anion-transporting polypeptides (OATP)1B1 and OATP1B3, but this pathway has a low clearance and is not a major contributor to its disposition. nih.gov The efficient renal clearance involves uptake from the blood into the proximal tubule cells by the organic anion transporter 3 (OAT3). nih.govresearchgate.net Subsequently, it is secreted from the tubule cells into the urine, a process mediated by both MRP2 and MRP4 located on the apical membrane. nih.gov

Table 2: Hepatic and Renal Transporters Involved in the Disposition of this compound
OrganMembraneTransporterDirection of TransportFractional Contribution (Ft)Reference
LiverCanalicular (Apical)MRP2Hepatocyte to BileN/A nih.govresearchgate.net
Sinusoidal (Basolateral)MRP3Hepatocyte to Blood0.81 nih.govresearchgate.net
MRP4Hepatocyte to Blood0.19 nih.govresearchgate.net
Sinusoidal (Basolateral)OATP1B1, OATP1B3Blood to HepatocyteMinor pathway nih.gov
Kidney (Proximal Tubule)BasolateralOAT3Blood to Tubule CellN/A nih.govresearchgate.net
ApicalMRP2Tubule Cell to Urine0.66 nih.govresearchgate.net
MRP4Tubule Cell to Urine0.34 nih.govresearchgate.net

Efflux Transporter Substrate Characterization (e.g., MRP2, MRP3, MRP4) in In Vitro Systems

In vitro investigations have identified this compound as a substrate for several multidrug resistance-associated proteins (MRPs). These efflux transporters are crucial for moving the metabolite out of cells, both into bile and back into the sinusoidal blood for eventual renal elimination.

Specifically, the biliary excretion of the glucuronide is mediated by MRP2. nih.govresearchgate.net This transporter is located on the canalicular membrane of hepatocytes and is responsible for secreting substances into the bile. Studies confirmed that this compound is not a substrate for other major efflux transporters like P-glycoprotein or breast cancer resistance protein (BCRP) in this process. nih.govresearchgate.net

For the movement of the metabolite from the liver back into the bloodstream (basolateral excretion), both MRP3 and MRP4 are involved. nih.govresearchgate.net Quantitative proteomics have helped determine the fractional contribution of each transporter to this process, with MRP3 being the predominant pathway. nih.govresearchgate.net

Table 1: In Vitro Efflux Transporter Interactions for this compound

Transporter Location Function Fractional Transport (Ft)
MRP2 Hepatic (Canalicular) Biliary Excretion Not Applicable
MRP3 Hepatic (Basolateral) Sinusoidal Efflux 0.81 nih.govresearchgate.net
MRP4 Hepatic (Basolateral) Sinusoidal Efflux 0.19 nih.govresearchgate.net
MRP2 Renal (Apical) Urinary Secretion 0.66 nih.govresearchgate.net

| MRP4 | Renal (Apical) | Urinary Secretion | 0.34 nih.govresearchgate.net |

Uptake Transporter Interactions (e.g., OAT3, OATP1B1, OATP1B3) in In Vitro Systems

The most significant uptake interaction for the clearance of circulating this compound is with Organic Anion Transporter 3 (OAT3) in the kidneys. nih.govresearchgate.net This transporter mediates the uptake of the metabolite from the blood into the renal proximal tubules, a crucial first step for its efficient urinary excretion. nih.govresearchgate.net It was noted that the glucuronide is not a substrate for OAT1. nih.govresearchgate.net

Table 2: In Vitro Uptake Transporter Interactions for this compound

Transporter Location Function Finding
OATP1B1 Hepatic (Basolateral) Hepatic Uptake Substrate, but clearance is low nih.govresearchgate.net
OATP1B3 Hepatic (Basolateral) Hepatic Uptake Substrate, but clearance is low nih.govresearchgate.net

| OAT3 | Renal (Basolateral) | Renal Uptake | Primary transporter for renal clearance nih.govresearchgate.net |

Excretion Pathways of the Glucuronide Metabolite in Non-Human Models

Studies in non-human models, such as rat liver perfusions, have provided a mechanistic understanding of the excretion pathways for this compound. nih.govresearchgate.net These models demonstrated that after being formed in the liver, the metabolite undergoes both biliary and sinusoidal excretion, which aligns with findings of high concentrations of the glucuronide in human bile and urine. nih.govresearchgate.netnih.gov

Biliary Excretion Mechanisms

In non-human models, this compound formed within hepatocytes is actively transported into the bile. nih.gov This process is primarily facilitated by the efflux transporter MRP2, located on the canalicular membrane of the liver cells. nih.govresearchgate.netresearchgate.net The presence of the glucuronide metabolite in the bile of animal models and humans confirms this as a significant excretion pathway. nih.govnih.gov

Renal Excretion Mechanisms

The renal excretion of this compound is a highly efficient, multi-step process. nih.govresearchgate.net After the metabolite is effluxed from the liver into the sinusoidal blood via MRP3 and MRP4, it circulates to the kidneys. nih.govresearchgate.netresearchgate.net There, it is actively taken up from the blood into the proximal tubule cells by the uptake transporter OAT3. nih.govresearchgate.netresearchgate.net Following uptake, the metabolite is secreted into the urine across the apical membrane by the efflux transporters MRP2 and MRP4. nih.govresearchgate.netresearchgate.net This efficient renal clearance mechanism explains the observation of high urinary recovery of the metabolite despite negligible levels in systemic circulation. nih.govresearchgate.net

Research Implications and Future Directions

Role of Cabotegravir (B606451) O-β-D-Glucuronide in Drug Metabolism Research

Research into Cabotegravir O-β-D-glucuronide is vital for several reasons:

Understanding Clearance Mechanisms: As the major metabolite, its rate of formation is a primary determinant of cabotegravir's elimination half-life. nih.gov

Predicting Drug-Drug Interactions (DDIs): Since UGT1A1 is the main enzyme responsible, there is a potential for DDIs with other drugs that are inhibitors or inducers of this enzyme. mdpi.com

Investigating Pharmacogenomics: UGT1A1 is a known polymorphic enzyme. nih.govresearchgate.net Studies have shown that individuals with genetic variants leading to reduced UGT1A1 function can have increased exposure to the parent drug, cabotegravir. nih.govresearchgate.net While this increase has not been deemed clinically relevant to the point of requiring dose adjustments, it highlights the importance of the glucuronidation pathway in inter-individual variability. nih.govresearchgate.net

An unusual and significant finding in the study of this metabolite is that while it is the predominant component in urine, accounting for a significant portion of the excreted drug (approximately 27% of an oral dose), it is found at negligible or undetectable levels in systemic circulation. nih.gov This phenomenon points to a highly efficient and rapid process of hepatic formation followed by excretion, which involves a complex interplay of metabolic enzymes and transporters. nih.gov

ParameterDescriptionSource(s)
Metabolite Name This compound (M1) researchgate.netnih.gov
Metabolic Pathway Phase II Glucuronidation researchgate.net
Primary Location Liver (>95%) nih.gov
Primary Enzyme UGT1A1 (~67% contribution) researchgate.netdrugbank.com
Secondary Enzyme UGT1A9 (~33% contribution) researchgate.netdrugbank.com
Excretion Route Predominant component in urine and also found in bile nih.govnih.gov

Advanced In Silico and In Vitro Modeling for Glucuronide Disposition

The disposition of this compound is a complex process governed by multiple enzymes and transporters, making it an ideal candidate for advanced modeling studies. Both in vitro and in silico models have been instrumental in elucidating the mechanisms behind its formation and excretion. nih.govmdpi.com

In Vitro Modeling: In vitro studies using recombinant human UGT enzymes have been crucial for identifying the specific isoforms responsible for cabotegravir's metabolism. researchgate.netnih.gov These experiments determined the low intrinsic clearance values for the glucuronide's formation by UGT1A1 (4.5 µL/min/mg) and UGT1A9 (2.2 µL/min/mg), suggesting cabotegravir is a low extraction-ratio drug. researchgate.net

Further in vitro research has mapped the complex series of transporter proteins responsible for the metabolite's movement after its formation in the liver. nih.govresearchgate.net This work provides a mechanistic basis for the observation of high urinary recovery with minimal systemic exposure. nih.gov

Hepatic Efflux: Once formed in hepatocytes, the glucuronide is exported. Biliary excretion is mediated by the multidrug resistance-associated protein 2 (MRP2). nih.govresearchgate.net Basolateral excretion into the sinusoidal blood is handled by both MRP3 (fractional transport of 0.81) and MRP4 (fractional transport of 0.19). nih.govresearchgate.net

Renal Clearance: The small amount of glucuronide that enters circulation is efficiently cleared by the kidneys. This involves uptake into the proximal tubule by the organic anion transporter 3 (OAT3), followed by secretion into the urine, a process mediated by MRP2 (fractional transport of 0.66) and MRP4 (fractional transport of 0.34). researchgate.net

In Silico Modeling: Physiologically-based pharmacokinetic (PBPK) modeling has emerged as a powerful in silico tool to simulate the disposition of cabotegravir and its glucuronide metabolite. mdpi.comnih.gov These models integrate physicochemical properties and in vitro data (like enzyme clearance and transporter kinetics) into a mathematical description of physiological processes. nih.gov PBPK models have been developed and verified for cabotegravir to:

Predict the risk of DDIs with inhibitors of UGT1A1/UGT1A9 without the need for clinical trials. mdpi.com

Simulate cabotegravir pharmacokinetics in special populations, such as pediatric patients or those with liver impairment, where clinical studies are challenging. nih.govresearchgate.net

Assess the impact of factors like cardiac output and systemic clearance on plasma concentrations of the parent drug, which is intrinsically linked to the rate of glucuronide formation. nih.gov

Transporter ProteinLocationFunction for this compoundFractional ContributionSource(s)
MRP2 Liver (Canalicular)Biliary Excretion- nih.govresearchgate.net
MRP3 Liver (Basolateral)Efflux into Blood0.81 nih.govresearchgate.net
MRP4 Liver (Basolateral)Efflux into Blood0.19 nih.govresearchgate.net
OAT3 Kidney (Proximal Tubule)Uptake from Blood- researchgate.net
MRP2 Kidney (Apical)Secretion into Urine0.66 researchgate.net
MRP4 Kidney (Apical)Secretion into Urine0.34 researchgate.net

Prospects for Glucuronide Biomarker Research in Preclinical Development

A biomarker is a characteristic that can be objectively measured as an indicator of a normal biological process, pathogenic process, or response to a therapeutic intervention. In preclinical development, biomarkers can help predict disease progression or a drug's metabolic pathway in humans. heraldopenaccess.usresearchgate.net

The disposition of this compound presents a unique case for biomarker research. nih.gov The fact that it is the primary metabolite across multiple species used in preclinical testing (mice, rats, monkeys) and humans is a significant advantage, as it suggests that the metabolic pathway is conserved. nih.gov This consistency allows researchers to use the metabolite's formation in animal models as a reliable indicator of the primary human clearance pathway. nih.gov

However, its utility as a systemic biomarker is complicated by its negligible presence in the bloodstream. nih.gov Despite this, there are promising prospects for its use in other contexts:

Urinary Biomarker of Metabolism: Since this compound is the predominant drug-related component in urine, its quantification in preclinical urine samples can serve as a non-invasive biomarker. nih.govnih.gov It can provide a direct measure of the activity of the UGT1A1/1A9 metabolic pathway, the primary route of cabotegravir clearance. researchgate.net

Predicting Human Excretion: The high recovery in urine in human mass balance studies was foreshadowed by its presence in the urine of preclinical species. researchgate.netnih.gov This supports the use of urinary glucuronide levels in preclinical studies to predict the major routes of excretion in humans.

Investigating Transporter Function: The unique phenomenon of high urinary recovery but low plasma levels is a direct consequence of the efficient, coordinated action of hepatic and renal transporters. nih.govresearchgate.net Studying this metabolite in preclinical models can provide valuable insights into the function and potential inter-species differences in these critical transporter proteins.

Methodological Advancements in Glucuronide Research

The study of glucuronide metabolites has been significantly enhanced by advancements in analytical chemistry. researchgate.netscispace.com Historically, quantifying glucuronides often involved an indirect approach: cleaving the glucuronic acid moiety with enzymes (β-glucuronidases) and then measuring the parent aglycone. researchgate.netscispace.com This method could be hampered by incomplete hydrolysis or instability of the parent drug under the required conditions. scispace.com

Modern research on this compound benefits from direct measurement techniques, which offer superior speed, accuracy, and selectivity. researchgate.netscispace.com

LC-MS/MS Technology: The cornerstone of modern metabolite quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Techniques such as ultra-high performance liquid chromatography (UHPLC) provide excellent separation of the hydrophilic glucuronide from complex biological matrices. nih.govmathewsopenaccess.com Tandem mass spectrometry offers exceptional sensitivity and selectivity, allowing for direct and robust quantification. mathewsopenaccess.com

Method Development: Specific UHPLC-MS/MS methods have been developed to simultaneously determine cabotegravir and its related substances or degradation products. nih.govmathewsopenaccess.com These methods are crucial for accurately measuring the M1 metabolite without interference. For instance, methods using columns like the Acquity UPLC BEH Phenyl have been established for this purpose. nih.govmathewsopenaccess.com

Sample Preparation: Advancements have also been made in sample preparation. While techniques like liquid-liquid extraction and solid-phase extraction are still used, the sensitivity of modern mass spectrometers allows for simpler "dilute-and-shoot" approaches, particularly for cleaner matrices like urine, which significantly increases throughput. researchgate.netnih.gov

These methodological advancements are critical for generating the high-quality in vitro and preclinical data that feed into the sophisticated in silico PBPK models, ultimately enabling a more comprehensive understanding of the disposition of this compound.

Q & A

Basic: Which UDP-glucuronosyltransferase (UGT) isoforms are responsible for Cabotegravir O-β-D-Glucuronide formation in human tissues?

This compound is likely formed via UGT-mediated glucuronidation, analogous to structurally related integrase inhibitors like dolutegravir. For dolutegravir, in vitro studies identify UGT1A1 as the primary isoform in hepatic and extrahepatic tissues, with contributions from UGT1A9 in human liver/kidney microsomes and UGT1A3 in intestinal microsomes . To confirm Cabotegravir-specific isoforms, researchers should:

  • Use recombinant UGT isoforms in kinetic assays to determine catalytic efficiency (Vmax/KmV_{max}/K_m).
  • Compare metabolite formation rates in tissue-specific microsomes (e.g., liver vs. intestinal).
  • Apply chemical inhibitors (e.g., bilirubin for UGT1A1) to assess isoform contributions .

Basic: What analytical techniques validate the structural identity of this compound?

Structural confirmation requires a combination of:

  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., via accurate mass and isotopic patterns).
  • NMR spectroscopy : Key signals include the β-anomeric proton (δ ~5.0–5.3 ppm, J=78J = 7–8 Hz) and glucuronic acid carbons (e.g., C6 at δ ~170 ppm) .
  • HPLC with diode-array detection : To assess purity and retention time consistency vs. synthetic standards .

Basic: What synthetic methodologies are employed to produce this compound for in vitro studies?

Two primary approaches are used:

Chemical synthesis :

  • Protect hydroxyl groups on Cabotegravir to ensure regioselective glucuronidation.
  • Use a glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-β-D-glucuronate) under Lewis acid catalysis (e.g., BF₃·OEt₂) .
  • Deprotect via mild alkaline hydrolysis and hydrogenolysis .

Enzymatic synthesis :

  • Engineer E. coli strains expressing Streptomyces-derived UGTs for whole-cell biocatalysis .
  • Optimize reaction conditions (pH 6.5, 40°C, 0.5 mM substrate) to maximize yield .

Advanced: How can regioselective synthesis of this compound be optimized?

Regioselectivity depends on:

  • Substrate protection/deprotection : Block non-target hydroxyl groups to direct glucuronidation to specific positions (e.g., 3′- or 4′-O-sites in flavonoids) .
  • Enzyme engineering : Use UGTs with known positional preferences (e.g., Streptomyces chromofuscus GcaC for 4′-O-glucuronidation) .
  • Reaction optimization : Screen pH (6.0–7.5), temperature (30–45°C), and substrate concentration (0.25–0.5 mM) to balance conversion rate and regioselectivity .

Advanced: What strategies address discrepancies between in vitro and in vivo glucuronidation efficiencies?

Discrepancies arise from:

  • Tissue-specific UGT expression : Hepatic vs. intestinal isoforms may dominate in vivo. Validate using humanized liver models or tissue-specific microsomes .
  • Transporter effects : Efflux transporters (e.g., MRP2) reduce intracellular metabolite accumulation. Use transfected cell lines (e.g., MDCK-II-MRP2) to quantify transporter impact .
  • Protein binding : Adjust for unbound fraction in plasma or microsomal incubations to improve in vitro-in vivo extrapolation (IVIVE) .

Advanced: How do efflux transporters influence the pharmacokinetics of this compound?

Glucuronides are often substrates for efflux transporters like MRP2 (ABCC2) and BCRP (ABCG2). To assess interactions:

  • Perform bidirectional transport assays in Caco-2 or MDCK cells overexpressing transporters.
  • Compare intracellular vs. extracellular metabolite ratios with/without inhibitors (e.g., MK571 for MRP2) .
  • Use in silico homology modeling to predict binding affinities based on glucuronide structure (e.g., hydrogen-bonding patterns) .

Advanced: How can conflicting data on UGT isoform contributions be resolved?

Conflicting reports may arise from:

  • Inter-laboratory variability : Standardize incubation conditions (protein concentration, incubation time).
  • Substrate depletion : Use linear range of metabolite formation (e.g., <20% substrate consumption).
  • Isoform cross-inhibition : Test recombinant UGTs individually and in combination to identify competitive inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.